(2-Fluoro-phenyl)-(octahydro-[1,6]naphthyridin-1-yl)-methanone
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Overview
Description
(2-Fluoro-phenyl)-(octahydro-[1,6]naphthyridin-1-yl)-methanone is a chemical compound with a complex structure that includes a fluorinated phenyl group and an octahydro-naphthyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-phenyl)-(octahydro-[1,6]naphthyridin-1-yl)-methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the octahydro-naphthyridine core, followed by the introduction of the fluorinated phenyl group. The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-phenyl)-(octahydro-[1,6]naphthyridin-1-yl)-methanone can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom in the phenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce a fully saturated hydrocarbon.
Scientific Research Applications
Chemistry
In chemistry, (2-Fluoro-phenyl)-(octahydro-[1,6]naphthyridin-1-yl)-methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its fluorinated phenyl group can enhance binding affinity to certain proteins, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a promising compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties can be leveraged to create materials with specific characteristics, such as increased strength or improved thermal stability.
Mechanism of Action
The mechanism of action of (2-Fluoro-phenyl)-(octahydro-[1,6]naphthyridin-1-yl)-methanone involves its interaction with molecular targets such as enzymes or receptors. The fluorinated phenyl group can enhance the compound’s binding affinity, leading to more effective inhibition or activation of the target. The octahydro-naphthyridine moiety may also play a role in stabilizing the compound’s interaction with the target, thereby enhancing its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- (2-Chloro-phenyl)-(octahydro-[1,6]naphthyridin-1-yl)-methanone
- (2-Bromo-phenyl)-(octahydro-[1,6]naphthyridin-1-yl)-methanone
- (2-Methyl-phenyl)-(octahydro-[1,6]naphthyridin-1-yl)-methanone
Uniqueness
(2-Fluoro-phenyl)-(octahydro-[1,6]naphthyridin-1-yl)-methanone is unique due to the presence of the fluorine atom in the phenyl group. Fluorine atoms can significantly alter the chemical properties of a compound, such as its reactivity and binding affinity. This makes this compound distinct from its chloro, bromo, and methyl analogs, which may exhibit different chemical behaviors and biological activities.
Properties
IUPAC Name |
[(4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-1,6-naphthyridin-1-yl]-(2-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O/c16-13-6-2-1-5-12(13)15(19)18-9-3-4-11-10-17-8-7-14(11)18/h1-2,5-6,11,14,17H,3-4,7-10H2/t11-,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHKKZSDTLLESO-SMDDNHRTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCC2N(C1)C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CNCC[C@H]2N(C1)C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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